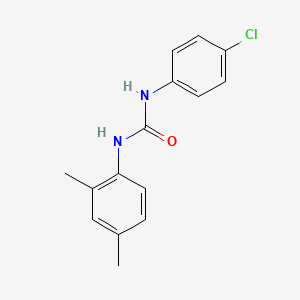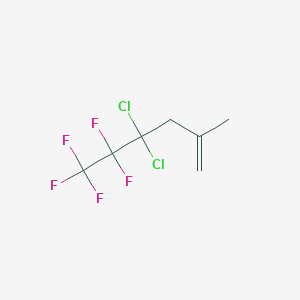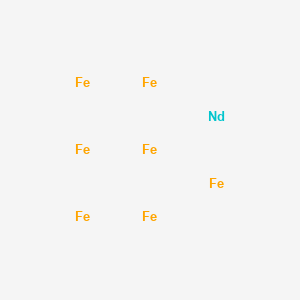
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- is a complex organic compound that belongs to the class of pyrazolidinediones This compound is characterized by its unique structure, which includes a pyrazolidinedione core substituted with diphenyl and p-acetamidoanilino groups
Vorbereitungsmethoden
The synthesis of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- typically involves multiple steps. One common method starts with the preparation of 1,2-diphenylhydrazine, which is then reacted with diethyl allylmalonate in the presence of sodium to form the pyrazolidinedione core. The p-acetamidoanilino group is introduced through a subsequent reaction involving p-acetamidoaniline and appropriate coupling reagents under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and anilino groups, using reagents like halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and infection.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation . It may also interact with microbial cell membranes, leading to antimicrobial effects . The exact molecular targets and pathways are still under investigation, but these interactions are believed to be key to its biological activities.
Vergleich Mit ähnlichen Verbindungen
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- can be compared with other similar compounds, such as:
Phenylbutazone: Another pyrazolidinedione derivative known for its anti-inflammatory properties.
Sulfinpyrazone: A pyrazolidinedione derivative used as a uricosuric agent in the treatment of gout.
4-allyl-1,2-diphenyl-3,5-pyrazolidinedione: A related compound with similar chemical properties but different substituents.
The uniqueness of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
23711-51-5 |
|---|---|
Molekularformel |
C24H20N4O3 |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
N-[4-[(3-hydroxy-5-oxo-1,2-diphenylpyrazol-4-yl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C24H20N4O3/c1-17(29)26-19-14-12-18(13-15-19)25-16-22-23(30)27(20-8-4-2-5-9-20)28(24(22)31)21-10-6-3-7-11-21/h2-16,30H,1H3,(H,26,29) |
InChI-Schlüssel |
HSFDHLRFZNXDPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14708347.png)


![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)




![ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate](/img/structure/B14708395.png)



